Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate
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Overview
Description
Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral diol with an allyl halide under basic conditions to form the tetrahydrofuran ring. The resulting intermediate is then esterified with methyl propanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or borane (BH3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or boronated derivatives.
Scientific Research Applications
Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2S,4R,5S)-5-benzyl-4-hydroxytetrahydrofuran-2-YL)propanoate
- Methyl 3-((2S,4R,5S)-5-methyl-4-hydroxytetrahydrofuran-2-YL)propanoate
Uniqueness
Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 3-[(2S,4R,5S)-4-hydroxy-5-prop-2-enyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C11H18O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8-10,12H,1,4-7H2,2H3/t8-,9+,10-/m0/s1 |
InChI Key |
VMFYYSYITBLACQ-AEJSXWLSSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H]([C@@H](O1)CC=C)O |
Canonical SMILES |
COC(=O)CCC1CC(C(O1)CC=C)O |
Origin of Product |
United States |
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